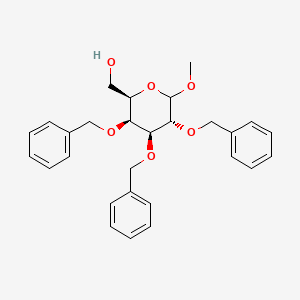

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKYEUQDXDKNDX-PBVUBXADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C(C(O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1[C@@H]([C@H]([C@H]([C@H](O1)CO)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858098 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

641635-63-4 | |

| Record name | Methyl 2,3,4-tri-O-benzyl-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

CAS Number: 641635-63-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate in synthetic carbohydrate chemistry. This document details its chemical properties, a general synthetic protocol, and its significant applications in the field of drug discovery, particularly in the development of immunomodulatory agents.

Core Compound Data

This compound is a protected monosaccharide that serves as a versatile building block for the synthesis of complex oligosaccharides and glycoconjugates. The benzyl ether protecting groups at the C2, C3, and C4 positions offer stability under a wide range of reaction conditions, while the free hydroxyl group at the C6 position allows for selective modifications.

| Property | Value |

| CAS Number | 641635-63-4 |

| Molecular Formula | C₂₈H₃₂O₆ |

| Molecular Weight | 464.56 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate) |

Synthetic Protocol: Regioselective Benzylation

The synthesis of this compound from its parent glycoside, methyl α-D-galactopyranoside, involves the regioselective protection of the hydroxyl groups. The primary hydroxyl group at the C6 position is generally the most reactive, followed by the equatorial hydroxyl groups. The differing reactivity of the hydroxyl groups allows for the selective introduction of benzyl protecting groups. A general experimental protocol is outlined below, based on established methods for regioselective benzylation of glycosides.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol:

-

Preparation: A solution of methyl α-D-galactopyranoside is prepared in an anhydrous aprotic solvent, such as N,N-dimethylformamide (DMF), under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: The solution is cooled to 0°C, and a strong base, typically sodium hydride (NaH), is added portion-wise. The reaction mixture is stirred at this temperature to allow for the deprotonation of the hydroxyl groups.

-

Benzylation: Benzyl bromide (BnBr) is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by the slow addition of methanol. The solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel column chromatography to yield the desired this compound.

Quantitative Data from a Representative Regioselective Benzylation of a Methyl Glycoside:

| Reactant/Reagent | Molar Ratio (to Glycoside) | Typical Yield | Purity |

| Methyl α-D-glucopyranoside | 1.0 | 60-70% (for the tri-O-benzylated product) | >95% (after chromatography) |

| Sodium Hydride (NaH) | 3.0 - 4.0 | - | - |

| Benzyl Bromide (BnBr) | 3.0 - 4.0 | - | - |

Note: The regioselectivity and yield can be influenced by the choice of base, solvent, temperature, and the stoichiometry of the reagents.

Application in Drug Development: Synthesis of Immunomodulators

A significant application of this compound and related protected galactosides is in the synthesis of potent immunomodulatory glycolipids, such as α-galactosylceramide (KRN7000) and its analogues. These molecules are recognized by and activate invariant Natural Killer T (iNKT) cells, which play a crucial role in bridging the innate and adaptive immune systems.

Synthetic Workflow:

The synthesis of an α-galactosylceramide analogue using a protected galactose building block generally follows the workflow depicted below. The free C6-hydroxyl of this compound can be further modified or the compound can be used as a precursor for a glycosyl donor.

Caption: Synthetic workflow for an α-galactosylceramide analogue.

Signaling Pathway of iNKT Cell Activation:

The synthesized α-galactosylceramide analogues are presented by the CD1d molecule on the surface of antigen-presenting cells (APCs). This glycolipid-CD1d complex is then recognized by the T-cell receptor (TCR) of iNKT cells, leading to their activation and the subsequent release of a cascade of cytokines.

Caption: Simplified signaling pathway of iNKT cell activation.

The ability to synthesize novel α-galactosylceramide analogues, facilitated by building blocks like this compound, allows researchers to fine-tune the immunological response. Modifications to the galactosyl moiety or the lipid tail can bias the cytokine profile towards either a Th1 (e.g., IFN-γ) or Th2 (e.g., IL-4) response, which is highly desirable for the development of targeted therapies for cancer, infectious diseases, and autoimmune disorders.

In-depth Technical Guide: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a protected monosaccharide derivative that serves as a valuable intermediate in synthetic carbohydrate chemistry. Its benzylated hydroxyl groups at the C2, C3, and C4 positions provide stability under a variety of reaction conditions, allowing for selective modifications at the anomeric (C1) and primary (C6) positions. This feature makes it a key building block in the synthesis of complex oligosaccharides, glycoconjugates, and other biologically active molecules. This guide provides a summary of its known physical properties, insights into its synthesis, and its potential biological significance.

Core Physical and Chemical Properties

Precise experimental data for the physical properties of both the α and β anomers of this compound are not extensively reported in readily available scientific literature. Much of the detailed characterization data belongs to its glucopyranoside isomer. However, based on supplier information and the nature of similar compounds, the following properties can be summarized.

| Property | Data | Source |

| Molecular Formula | C₂₈H₃₂O₆ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 464.55 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 641635-63-4 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Neat | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents. | --INVALID-LINK-- |

Synthesis and Characterization

Experimental Protocol: General Synthesis of Benzylated Glycosides

Materials:

-

Methyl-α-D-galactopyranoside

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Benzyl bromide (BnBr)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (for elution)

Procedure:

-

A solution of Methyl-α-D-galactopyranoside in anhydrous DMF is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon).

-

The solution is cooled to 0 °C in an ice bath.

-

Sodium hydride is added portion-wise to the stirred solution. The mixture is stirred at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Benzyl bromide is added dropwise to the reaction mixture at 0 °C.

-

The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is cooled to 0 °C and quenched by the slow addition of methanol.

-

The solvent is removed under reduced pressure.

-

The residue is partitioned between dichloromethane and water. The organic layer is separated and washed sequentially with saturated aqueous sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate to yield the partially benzylated products. The separation of regioisomers, including the desired this compound, can be challenging and may require careful chromatographic conditions.

Characterization:

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the positions of the benzyl groups and the anomeric configuration (α or β).

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Optical Rotation: To determine the specific rotation of the purified compound, which is a key physical property for chiral molecules.

Logical Workflow for Synthesis

Caption: A generalized workflow for the synthesis and purification of this compound.

Biological Significance and Applications

This compound is primarily utilized as a synthetic intermediate. Its protected nature allows for further chemical manipulations, making it a valuable tool in the synthesis of more complex and biologically relevant molecules.

One notable, though not extensively detailed, potential biological activity is its in vitro anti-inflammatory activity . This suggests that the molecule itself, or derivatives synthesized from it, could be of interest in drug discovery programs targeting inflammatory pathways.

The general field of glycobiology, to which this compound belongs, is critical in understanding cellular recognition, signaling, and immune responses. As such, synthetic building blocks like this compound are essential for researchers developing novel therapeutics and diagnostic tools in areas such as:

-

Oncology

-

Immunology

-

Infectious Diseases

Conclusion

This compound is a foundational building block in synthetic carbohydrate chemistry. While detailed, publicly available experimental data on its specific physical properties are sparse, its utility as a synthetic intermediate is well-established within the scientific community. The general protocols for its synthesis are based on standard benzylation reactions of glycosides, though the purification of the specific regioisomer can be a significant challenge. Its potential anti-inflammatory activity warrants further investigation and highlights the importance of such protected monosaccharides in the development of new therapeutic agents. Future research and publications will hopefully provide more detailed characterization data for this important synthetic tool.

An In-depth Technical Guide to Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a protected monosaccharide of significant interest in carbohydrate chemistry and drug discovery. This document details its structural features, stereochemical configuration, and provides relevant physicochemical data. A plausible experimental protocol for its synthesis is also outlined, based on established methodologies for selective benzylation of glycosides.

Chemical Structure and Properties

This compound is a derivative of the monosaccharide D-galactose. In this compound, the hydroxyl groups at positions 2, 3, and 4 of the pyranose ring are protected by benzyl ether groups, and the anomeric carbon is linked to a methyl group via a glycosidic bond. The presence of the bulky, non-polar benzyl groups significantly alters the solubility and reactivity of the parent sugar, making it a valuable intermediate in the synthesis of complex oligosaccharides and glycoconjugates.

General Properties:

| Property | Value | Reference |

| Chemical Formula | C₂₈H₃₂O₆ | [1] |

| Molecular Weight | 464.56 g/mol | [1] |

| CAS Number | 641635-63-4 | [1] |

Stereochemistry

The stereochemistry of this compound is defined by the configuration of the chiral centers in the D-galactopyranose ring and the orientation of the methoxy group at the anomeric carbon (C1).

-

D-Configuration: The "D" designation refers to the stereochemistry at C5, the chiral center furthest from the anomeric carbon. In the Fischer projection of the open-chain form of D-galactose, the hydroxyl group at C5 is on the right side. This configuration is retained in the cyclized pyranose form.

-

Pyranose Ring Conformation: The six-membered pyranose ring typically adopts a stable chair conformation. For D-galactopyranosides, the most common conformation is the ⁴C₁ chair, where C4 and C1 are on opposite sides of the plane formed by C2, C3, C5, and the ring oxygen.

-

Anomeric Configuration (α and β): The glycosidic bond at the anomeric carbon (C1) can exist in two stereoisomeric forms, designated as alpha (α) or beta (β).

-

In the α-anomer , the methyl group is in an axial position relative to the pyranose ring.

-

In the β-anomer , the methyl group is in an equatorial position.

-

The specific anomer obtained during synthesis is influenced by reaction conditions and the choice of catalysts. The anomeric effect, a stereoelectronic preference for an axial orientation of an electronegative substituent at the anomeric carbon, often favors the formation of the α-anomer.

Visualizing the Stereochemistry:

Caption: Chair conformations of the α and β anomers of this compound.

Spectroscopic Data (Predicted)

Detailed experimental NMR data for this compound is scarce. The following table provides predicted chemical shifts based on known values for similar benzylated glycosides. Actual experimental values may vary.

Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃):

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| H-1 (α) | ~4.8-5.0 | ~98-100 |

| H-1 (β) | ~4.3-4.5 | ~103-105 |

| H-2 | ~3.8-4.0 | ~78-80 |

| H-3 | ~3.9-4.1 | ~79-81 |

| H-4 | ~4.0-4.2 | ~74-76 |

| H-5 | ~3.7-3.9 | ~71-73 |

| H-6a, H-6b | ~3.6-3.8 | ~68-70 |

| OCH₃ | ~3.4 | ~55-57 |

| CH₂ (Benzyl) | ~4.5-5.0 | ~72-75 |

| Aromatic (Benzyl) | ~7.2-7.4 | ~127-138 |

Experimental Protocol: A Plausible Synthesis Route

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible route can be designed based on the principles of regioselective benzylation of methyl galactosides. The following protocol is a hypothetical but chemically sound approach.

Objective: To synthesize this compound via regioselective benzylation of Methyl α-D-galactopyranoside.

Materials:

-

Methyl α-D-galactopyranoside

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI, optional catalyst)

-

Methanol (for quenching)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for elution)

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with Methyl α-D-galactopyranoside.

-

Dissolution: Anhydrous DMF is added to dissolve the starting material under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

-

Deprotonation: Sodium hydride is added portion-wise to the stirred solution at 0 °C. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases (approximately 30-60 minutes).

-

Benzylation: Benzyl bromide (3.0 - 3.2 equivalents) is added dropwise to the reaction mixture at 0 °C. If used, a catalytic amount of TBAI can be added at this stage to facilitate the reaction.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, the reaction is cooled back to 0 °C, and excess NaH is carefully quenched by the slow, dropwise addition of methanol.

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous NaHCO₃, and then with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure this compound.

Experimental Workflow Diagram:

Caption: A plausible workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules. The strategic placement of the benzyl protecting groups allows for selective modification at the C6 hydroxyl group and the anomeric position. This makes it an ideal precursor for the synthesis of:

-

Oligosaccharides: As a glycosyl acceptor, it can be coupled with various glycosyl donors to create complex oligosaccharide chains found in glycoproteins and glycolipids.

-

Glycoconjugates: It can be attached to peptides, lipids, or other aglycones to study the role of carbohydrates in biological recognition processes.

-

Therapeutic Agents: The resulting complex carbohydrates and glycoconjugates are often investigated for their potential as vaccines, immunomodulators, and anti-cancer agents.

Conclusion

This compound is a synthetically versatile and important intermediate in glycoscience. A thorough understanding of its structure, stereochemistry, and reactivity is essential for its effective use in the development of novel carbohydrate-based therapeutics and research tools. While specific experimental data for this compound is limited, its properties can be reasonably inferred from related structures, and its synthesis can be achieved through established methods of selective protection. Further research to fully characterize this compound and optimize its synthesis would be a valuable contribution to the field.

References

solubility of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in organic solvents. Due to the limited availability of specific quantitative data in public literature, this document focuses on collating qualitative solubility information, presenting a detailed experimental protocol for quantitative solubility determination, and illustrating key concepts through logical diagrams. This guide is intended to be a valuable resource for researchers and professionals working with this compound in synthesis, purification, and formulation development.

Introduction to this compound

This compound is a protected carbohydrate derivative widely used as a synthetic intermediate in glycochemistry and drug discovery. The presence of three benzyl ether groups significantly increases its lipophilicity compared to the parent methyl galactopyranoside, rendering it soluble in a variety of organic solvents while being poorly soluble in water. Understanding its solubility is critical for optimizing reaction conditions, developing effective purification strategies, and formulating for biological assays.

Solubility Profile

| Organic Solvent | Chemical Formula | Type | Reported Solubility of this compound | Inferred/Reported Solubility of Structurally Similar Benzylated Monosaccharides |

| Dichloromethane (DCM) | CH₂Cl₂ | Chlorinated | Soluble[1] | Soluble |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble[1] | Likely Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble[1] | Soluble |

| Chloroform | CHCl₃ | Chlorinated | Likely Soluble | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Likely Soluble | Soluble |

| Acetone | C₃H₆O | Ketone | Likely Soluble | Soluble |

| Ethanol | C₂H₅OH | Polar Protic | Likely Soluble | Likely Soluble |

| Hexane | C₆H₁₄ | Nonpolar | Likely Sparingly Soluble/Insoluble | Sparingly Soluble / Insoluble |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a crystalline organic compound is the Shake-Flask Method. This method is reliable and allows for the determination of the thermodynamic solubility.

3.1. Materials

-

This compound (crystalline solid)

-

Selected organic solvents (analytical grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another suitable analytical instrument (e.g., UV-Vis spectrophotometer)

3.2. Procedure

-

Preparation of Saturated Solution: Add an excess amount of crystalline this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a pre-warmed (to the equilibration temperature) filter. Immediately dilute the aliquot with a known volume of a suitable solvent to prevent precipitation.

-

Quantification: Analyze the diluted samples using a calibrated HPLC method or another suitable analytical technique to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in the chosen solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL or g/L).

Visualizations

General Structure-Solubility Relationship

The following diagram illustrates the relationship between the structural features of this compound and its solubility characteristics.

Caption: Structure-Solubility of the target molecule.

Experimental Workflow for Solubility Determination

The diagram below outlines the logical steps for determining the solubility of this compound.

Caption: Experimental workflow for solubility.

References

Commercial Availability of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside, a key intermediate in glycobiology and carbohydrate chemistry. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals who utilize this compound in their work.

Introduction

This compound is a protected monosaccharide that serves as a versatile building block in the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Its protected hydroxyl groups at the 2, 3, and 4 positions allow for selective modification at the 6-position, making it an important tool for the controlled assembly of carbohydrate structures. Such structures are of significant interest in drug development and biomedical research due to their roles in various biological processes.

Commercial Suppliers

This compound is available from several commercial suppliers. The following table summarizes the offerings from a selection of vendors. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Catalog Number | Purity | Quantity | Price (EUR) | CAS Number |

| Biosynth | MM07262 | Not Specified | Custom Synthesis | Request Quote | 641635-63-4 |

| Santa Cruz Biotechnology | sc-223307 | Not Specified | Not Specified | Request Quote | 641635-63-4[3] |

| CymitQuimica | TR-M330813 | Not Specified | 5g | 3,428.00 | 641635-63-4[4] |

| CD BioGlyco | X25-05-ZQ261 | ≥95% | Not Specified | Request Quote | Not Specified |

Experimental Protocol: Synthesis of this compound

While several suppliers offer this compound, in-house synthesis may be a viable option for some research groups. The following is a representative protocol for the synthesis of a similar compound, Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, which can be adapted for the D-galacto configuration. The key difference will be the starting material, which should be methyl α-D-galactopyranoside.

Materials:

-

Methyl α-D-galactopyranoside

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Methanol (MeOH)

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (EtOAc) for elution

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl α-D-galactopyranoside in anhydrous DMF.

-

Deprotonation: The solution is cooled to 0°C in an ice bath. Sodium hydride (as a 60% dispersion in mineral oil) is added portion-wise. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases.

-

Benzylation: Benzyl bromide is added dropwise to the reaction mixture at 0°C. The reaction is then allowed to warm to room temperature and stirred overnight.

-

Quenching: The reaction is cooled to 0°C and quenched by the slow addition of methanol to consume any excess sodium hydride.

-

Workup: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is concentrated and purified by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the pure this compound.

Logical Workflow for Procurement and Application

The following diagram illustrates a typical workflow for a research group intending to use this compound.

Conceptual Signaling Pathway Involvement

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility lies in the synthesis of complex glycans that are known to be involved in cellular signaling. For instance, galactose-containing oligosaccharides are crucial components of glycoproteins and glycolipids that participate in cell-cell recognition, immune responses, and pathogen binding. The diagram below represents a generalized signaling cascade that could be initiated by a synthetic glycan constructed using this building block.

References

The Pivotal Role of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in Modern Carbohydrate Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Among the arsenal of protected monosaccharide building blocks, Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside stands out as a versatile and crucial intermediate. Its unique arrangement of benzyl ether protecting groups renders the C6 hydroxyl group available for selective modification, making it an invaluable precursor for the construction of biologically significant galactose-containing glycans. This technical guide provides an in-depth exploration of the synthesis, characterization, and application of this key building block, offering detailed experimental protocols and insights into its role in the development of therapeutic agents.

Core Properties and Synthesis

This compound is a derivative of methyl β-D-galactopyranoside where the hydroxyl groups at positions 2, 3, and 4 are protected by benzyl ethers. This protection strategy leaves the primary hydroxyl group at C6 and the anomeric position as potential sites for further chemical manipulation.

| Property | Value |

| Chemical Formula | C₂₈H₃₂O₆ |

| Molecular Weight | 464.56 g/mol |

| CAS Number (β-anomer) | 40653-32-5[1] |

| Appearance | Solid or powder[1] |

| Solubility | Soluble in water and organic solvents such as DCM, DMF, and DMSO[1] |

The synthesis of this compound, while not explicitly detailed in a single protocol in the reviewed literature, can be inferred from established methods for the regioselective protection of monosaccharides. The key challenge lies in the selective benzylation of the equatorial C2, axial C3, and axial C4 hydroxyl groups while leaving the primary C6 hydroxyl and the anomeric position accessible. A plausible synthetic route, adapted from protocols for similar protected glucosides, is outlined below.

Experimental Protocol: Synthesis of Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside

This protocol is a hypothetical adaptation based on the synthesis of analogous protected sugars.

Materials:

-

Methyl β-D-galactopyranoside

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Tetrabutylammonium iodide (TBAI, catalyst)

-

Methanol

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve methyl β-D-galactopyranoside in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (3.3 equivalents) portion-wise to the stirred solution. Allow the reaction to stir for 1 hour at 0 °C, or until the evolution of hydrogen gas ceases.

-

Benzylation: Add a catalytic amount of TBAI. Slowly add benzyl bromide (3.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Work-up: Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of methanol. Dilute the mixture with dichloromethane and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside.

Logical Workflow for Synthesis:

Caption: Synthetic pathway for Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside.

Role as a Glycosyl Acceptor

The primary role of this compound in carbohydrate chemistry is as a glycosyl acceptor. The free hydroxyl group at the C6 position provides a nucleophilic site for the formation of a glycosidic bond with a suitable glycosyl donor. This strategy is fundamental in the assembly of oligosaccharides where a galactose unit is linked through its 6-position.

Experimental Protocol: Glycosylation using Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside as an Acceptor

This is a general protocol for a glycosylation reaction. The specific donor, promoter, and reaction conditions will influence the yield and stereoselectivity.

Materials:

-

Methyl 2,3,4-Tri-O-benzyl-β-D-galactopyranoside (Glycosyl Acceptor)

-

Activated Glycosyl Donor (e.g., a glycosyl trichloroacetimidate or thioglycoside)

-

Anhydrous Dichloromethane (DCM) or other suitable aprotic solvent

-

Molecular Sieves (4 Å, activated)

-

Promoter (e.g., Trimethylsilyl trifluoromethanesulfonate (TMSOTf), N-Iodosuccinimide (NIS)/Triflic acid (TfOH))

-

Triethylamine or Pyridine (for quenching)

Procedure:

-

Preparation: In a flame-dried flask under an inert atmosphere, dissolve the glycosyl acceptor (1.0 equivalent) and the glycosyl donor (1.2 equivalents) in anhydrous DCM. Add activated molecular sieves.

-

Glycosylation: Cool the mixture to the appropriate temperature (e.g., -78 °C to 0 °C). Add the promoter (e.g., TMSOTf, 0.1 equivalents) dropwise. Stir the reaction mixture and monitor its progress by TLC.

-

Quenching and Work-up: Once the reaction is complete, quench by adding triethylamine or pyridine. Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of Celite. Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the resulting disaccharide by silica gel column chromatography.

Glycosylation Reaction Workflow:

Caption: General workflow for a glycosylation reaction.

Deprotection of Benzyl Ethers

The final step in the synthesis of the target oligosaccharide often involves the removal of the benzyl protecting groups. Catalytic hydrogenation is the most common and efficient method for this transformation, yielding the deprotected hydroxyl groups.

Experimental Protocol: Catalytic Hydrogenolysis of Benzyl Ethers

Materials:

-

Benzylated oligosaccharide

-

Palladium on carbon (Pd/C, 10%)

-

Solvent system (e.g., Methanol, Ethanol, or a mixture like THF/Methanol)

-

Hydrogen source (H₂ gas balloon or hydrogenator)

Procedure:

-

Reaction Setup: Dissolve the benzylated compound in the chosen solvent system in a round-bottom flask.

-

Catalyst Addition: Carefully add the Pd/C catalyst to the solution.

-

Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or place the flask in a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times.

-

Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction progress by TLC or mass spectrometry.

-

Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the deprotected oligosaccharide. Further purification may be achieved by size-exclusion chromatography or reverse-phase HPLC if necessary[2].

Deprotection Workflow:

Caption: Workflow for the deprotection of benzyl ethers via catalytic hydrogenation.

Application in the Synthesis of Biologically Active Molecules

Protected galactose derivatives, such as this compound, are instrumental in the synthesis of a variety of biologically active glycans. These include tumor-associated carbohydrate antigens (TACAs) and immunomodulatory glycolipids.

Tumor-Associated Carbohydrate Antigens: Many cancer cells display aberrant glycosylation patterns, leading to the expression of TACAs like the Globo H antigen, which is found on the surface of breast, prostate, and lung cancer cells[3]. The synthesis of these complex oligosaccharides is crucial for the development of cancer vaccines and diagnostics. Protected galactose building blocks are essential for constructing the galactose-containing epitopes of these antigens.

Immunomodulatory Glycolipids: α-Galactosylceramides (α-GalCer) and their structural variants are potent immunomodulatory agents that stimulate invariant natural killer T (iNKT) cells[4][5][6]. The synthesis of libraries of α-GalCer analogs with variations in their lipid chains allows for the fine-tuning of the immune response, with potential applications in cancer immunotherapy and the treatment of autoimmune diseases. The galactose headgroup of these glycolipids is a key recognition element, and its synthesis relies on appropriately protected galactose precursors.

Ganglioside Analogs: Gangliosides, such as GM1, are sialic acid-containing glycosphingolipids that play critical roles in the nervous system. The oligosaccharide portion of GM1 is a recognition determinant for cholera toxin and is involved in neuronal function[7][8]. The synthesis of ganglioside mimics and fragments, which can be used to study these interactions and develop therapeutic interventions for neurodegenerative diseases, requires protected galactose building blocks[7].

Signaling Pathways: While this compound is a synthetic building block and not directly involved in cellular signaling, the complex glycans synthesized using this precursor can modulate various signaling pathways. For instance, α-GalCer, upon binding to the CD1d protein on antigen-presenting cells, activates iNKT cells, leading to the secretion of a cascade of cytokines that modulate the immune response[4]. The specific cytokine profile can be influenced by the structure of the α-GalCer analog, highlighting the importance of precise chemical synthesis in developing targeted immunotherapies.

Conclusion

This compound is a cornerstone in the field of synthetic carbohydrate chemistry. Its strategic design allows for the selective formation of glycosidic linkages at the C6 position, enabling the construction of complex and biologically relevant oligosaccharides. From the synthesis of cancer antigens for vaccine development to the creation of immunomodulatory glycolipids, this building block provides chemists with a powerful tool to explore the intricate world of glycobiology and to develop novel therapeutic strategies. The detailed protocols and workflows provided in this guide aim to facilitate its effective use in the research and development endeavors of scientists in both academia and industry.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Diversity-Oriented Synthesis of a Molecular Library of Immunomodulatory α-Galactosylceramides with Fluorous-Tag-Assisted Purification and Evaluation of Their Bioactivities in Regard to IL-2 Secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of a pseudo tetrasaccharide mimic of ganglioside GM1 [iris.cnr.it]

- 8. Turning the spotlight on the oligosaccharide chain of GM1 ganglioside - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Sentinel: A Technical Guide to Benzyl Protecting Groups in Glycoside Chemistry

For researchers, scientists, and drug development professionals, the strategic manipulation of hydroxyl groups is a cornerstone of successful glycoside synthesis. Among the arsenal of protective groups, the benzyl ether stands out as a robust and versatile sentinel, enabling complex molecular architecture through its unique stability and reliable cleavage. This in-depth guide explores the core principles of benzyl group protection in glycoside chemistry, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of its performance.

The benzyl (Bn) group is one of the most widely used "permanent" protecting groups in carbohydrate chemistry.[1] Its popularity stems from its remarkable stability across a wide range of reaction conditions, including strongly acidic and basic environments, making it an ideal choice for multi-step syntheses.[2][3] This robustness allows for the selective manipulation of other, more labile protecting groups, a concept central to orthogonal protecting group strategy.[4][5][6]

Introduction of the Benzyl Protecting Group: Benzylation

The most common method for the introduction of a benzyl group onto a hydroxyl moiety in a glycoside is the Williamson ether synthesis.[1] This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile, attacking a benzyl halide (typically benzyl bromide or chloride) in an SN2 reaction.[7][8]

A typical benzylation procedure involves the use of sodium hydride (NaH) as the base in an aprotic polar solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).[1][9] The addition of a catalytic amount of tetrabutylammonium iodide (TBAI) can accelerate the reaction by in-situ formation of the more reactive benzyl iodide.[3]

For substrates that are sensitive to basic conditions, alternative methods are available, such as the use of benzyl trichloroacetimidate under acidic conditions.[3][10]

Logical Workflow for Benzylation of a Glycoside

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Synthesis of a chlorogenin glycoside library using an orthogonal protecting group strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Benzyl Ethers [organic-chemistry.org]

The Architect's Toolkit: A Technical Guide to Protected Monosaccharides in Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of synthetic chemistry, the construction of complex carbohydrates presents a formidable challenge. The polyhydroxylated nature of monosaccharides necessitates a strategic approach to differentiate between reactive sites, control stereochemistry, and achieve desired chemical transformations. This technical guide provides an in-depth exploration of the critical role of protected monosaccharides in the synthesis of oligosaccharides, glycoconjugates, and carbohydrate-based therapeutics. We will delve into the strategic application of various protecting groups, provide detailed experimental protocols for their use, and present quantitative data to guide the rational design of synthetic pathways.

The Imperative of Protection: Navigating the Complexity of Carbohydrate Synthesis

The synthesis of even a simple disaccharide requires precise control over which hydroxyl groups react to form the glycosidic bond. Without the use of protecting groups, a mixture of products with different linkages and stereochemistries would be inevitable.[1][2] Protecting groups are chemical moieties that temporarily mask a functional group, preventing it from reacting under specific conditions.[1] In carbohydrate chemistry, they are indispensable for:

-

Regioselectivity: Ensuring that glycosidic bonds are formed at the desired hydroxyl position.[3][4]

-

Stereoselectivity: Influencing the stereochemical outcome of glycosylation reactions, leading to the formation of either α- or β-linkages.[5][6]

-

Orthogonality: Employing a set of protecting groups that can be removed under different, specific conditions without affecting each other, a crucial strategy for the synthesis of complex, branched oligosaccharides.[7]

-

Solubility and Crystallinity: Modifying the physical properties of carbohydrate intermediates to improve their handling and purification.[8]

A Chemist's Palette: Common Protecting Groups in Monosaccharide Synthesis

The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal. The most commonly employed protecting groups in carbohydrate synthesis can be broadly categorized as ethers, esters, and acetals.

Ether Protecting Groups: Robust and Versatile

Ether protecting groups, particularly benzyl and silyl ethers, are widely used for their stability across a broad range of chemical transformations.

-

Benzyl (Bn) Ethers: Benzyl ethers are prized for their robustness under both acidic and basic conditions, making them ideal "permanent" protecting groups that are often removed in the final stages of a synthesis.[9] Their removal is typically achieved through catalytic hydrogenation.

-

Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBS), triethylsilyl (TES), and tert-butyldiphenylsilyl (TBDPS), offer a spectrum of stabilities that can be fine-tuned based on the steric bulk of the substituents on the silicon atom. This allows for their selective removal under specific conditions, often using fluoride reagents.

Ester Protecting Groups: Influencing Reactivity and Stereochemistry

Ester protecting groups, including acetyl, benzoyl, and levulinoyl esters, are not merely passive masks but can actively participate in reactions to influence stereochemical outcomes.

-

Acetyl (Ac) and Benzoyl (Bz) Groups: These acyl groups are frequently used as "participating groups" at the C-2 position of a glycosyl donor.[6][10] They can form a cyclic intermediate that shields one face of the anomeric carbon, leading to the stereoselective formation of 1,2-trans-glycosidic bonds.[6][10]

-

Levulinoyl (Lev) Ester: The levulinoyl group is an orthogonal protecting group that can be selectively removed under mild conditions using hydrazine, without affecting other ester or ether protecting groups.[11]

Quantitative Insights: The Impact of Protecting Groups on Glycosylation

The choice of protecting group has a profound impact on the yield and stereoselectivity of glycosylation reactions. The following tables summarize quantitative data from various studies, providing a comparative analysis of different protecting group strategies.

| Glycosyl Donor Protecting Groups | Glycosyl Acceptor | Promoter | Solvent | Yield (%) | α:β Ratio | Reference |

| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag2CO3 | CH2Cl2 | 85 | 1:9 | N/A |

| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH2Cl2 | 90 | 9:1 | N/A |

| 2-O-Benzoyl-3,4,6-tri-O-benzyl-α-D-glucopyranosyl bromide | Cholesterol | AgOTf | Toluene | 78 | 1:15 | N/A |

| 4,6-O-Benzylidene-2,3-di-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et2O | 82 | >20:1 (β) | [5] |

Table 1. Influence of C-2 Protecting Groups on Glycosylation Stereoselectivity.

| Protecting Group | Deprotection Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzyl (Bn) | H2, Pd/C | MeOH | RT | 4 | >95 | N/A |

| tert-Butyldimethylsilyl (TBS) | TBAF | THF | RT | 1 | >95 | N/A |

| Acetyl (Ac) | NaOMe | MeOH | RT | 0.5 | >95 | N/A |

| Benzoyl (Bz) | NaOMe | MeOH | RT | 1 | >95 | N/A |

| Levulinoyl (Lev) | Hydrazine acetate | CH2Cl2/MeOH | RT | 0.5 | >90 | [11] |

Table 2. Common Protecting Groups and Their Deprotection Conditions.

Experimental Protocols: A Practical Guide to Monosaccharide Protection and Deprotection

The following section provides detailed methodologies for the introduction and removal of key protecting groups.

Protocol 1: Per-O-Benzylation of Methyl α-D-Glucopyranoside

Materials:

-

Methyl α-D-glucopyranoside

-

Sodium hydride (60% dispersion in mineral oil)

-

Benzyl bromide

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (5.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of methyl α-D-glucopyranoside (1.0 eq) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add benzyl bromide (5.0 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 16 hours.

-

Cool the reaction mixture to 0 °C and quench with methanol.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to afford the per-O-benzylated product.

Protocol 2: Selective Silylation of the Primary Hydroxyl Group of a Monosaccharide

Materials:

-

Monosaccharide (e.g., Methyl α-D-glucopyranoside)

-

tert-Butyldiphenylsilyl chloride (TBDPSCl)

-

Imidazole

-

Anhydrous N,N-dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

To a solution of the monosaccharide (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDPSCl (1.1 eq) at room temperature.

-

Stir the reaction mixture for 12 hours.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (ethyl acetate/hexane gradient) to yield the 6-O-TBDPS protected monosaccharide.

Protocol 3: Acetylation of Monosaccharide Hydroxyl Groups

Materials:

-

Monosaccharide

-

Acetic anhydride

-

Pyridine

Procedure:

-

Dissolve the monosaccharide (1.0 eq) in pyridine.

-

Add acetic anhydride (excess, typically 5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Wash the organic layer with saturated aqueous copper sulfate solution (to remove pyridine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the per-O-acetylated product.

Protocol 4: Selective Deprotection of a Levulinoyl Ester

Materials:

-

Levulinoyl-protected carbohydrate

-

Hydrazine acetate

-

Dichloromethane (DCM)

-

Methanol

Procedure:

-

Dissolve the levulinoyl-protected carbohydrate (1.0 eq) in a 3:2 mixture of DCM and methanol.

-

Add hydrazine acetate (1.5 eq) to the solution.

-

Stir the reaction at room temperature for 30 minutes.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.[11]

Visualizing Complexity: Signaling Pathways and Synthetic Workflows

The synthesis of biologically active glycans is often driven by the desire to understand their roles in cellular signaling. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway involving a specific glycan and a representative experimental workflow for its synthesis.

Signaling Pathway: Selectin-Sialyl Lewis X Mediated Cell Adhesion

Caption: Selectin-sialyl Lewis X signaling pathway mediating leukocyte adhesion.

Experimental Workflow: Synthesis of the Tumor-Associated Antigen Globo H

Caption: Convergent synthetic workflow for the tumor-associated antigen Globo H.[12][13][14]

The Future of Carbohydrate Synthesis: Automation and Enzymatic Approaches

While the strategic use of protecting groups has enabled the synthesis of remarkably complex carbohydrates, the process remains labor-intensive. The future of the field lies in the development of automated synthesis platforms and the increasing use of enzymatic methods.[11][15][16] Automated synthesizers, guided by sophisticated software, can perform sequential protection, deprotection, and glycosylation steps with high efficiency.[17] Enzymatic synthesis, using glycosyltransferases, offers the advantage of perfect regio- and stereoselectivity without the need for protecting groups, though the availability and stability of the required enzymes can be a limitation.[2][18] The synergy between chemical and enzymatic approaches will undoubtedly accelerate the synthesis of complex glycans and our understanding of their profound biological roles.

References

- 1. Strategies in Synthesis of Heparin/Heparan Sulfate Oligosaccharides: 2000-Present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical and Enzymatic Synthesis of Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Regioselective one-pot protection of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. STRATEGIES IN SYNTHESIS OF HEPARIN/HEPARAN SULFATE OLIGOSACCHARIDES: 2000–PRESENT - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations [mdpi.com]

- 11. pure.mpg.de [pure.mpg.de]

- 12. Chemical Synthesis of the Tumor-Associated Globo H Antigen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and immunological evaluation of N-acyl modified Globo H derivatives as anticancer vaccine candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Multi-Component One-pot Synthesis of the Tumor-Associated Carbohydrate Antigen Globo-H Based on Pre-activation of Thioglycosyl Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. cmapspublic3.ihmc.us [cmapspublic3.ihmc.us]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The Dawn of a Sweet Science: An In-depth Technical Guide to the Discovery and History of Galactopyranoside Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the fascinating history and discovery of galactopyranoside derivatives, tracing their journey from foundational chemical curiosities to pivotal roles in modern drug discovery and glycobiology. We will explore the seminal discoveries that laid the groundwork for our understanding of these molecules, detail key experimental methodologies for their synthesis, and illuminate their involvement in critical cellular signaling pathways.

A Legacy of Discovery: From Fischer's Foundations to Modern Innovations

The story of galactopyranoside derivatives is inextricably linked with the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine syntheses.[1] In the late 19th and early 20th centuries, Fischer's systematic investigation into the structure and synthesis of carbohydrates laid the essential groundwork for the entire field of glycochemistry.

A cornerstone of his research was the Fischer glycosylation method, developed between 1893 and 1895, which involves the reaction of an aldose or ketose with an alcohol in the presence of an acid catalyst to form a glycoside. This reaction, often performed with the carbohydrate dissolved in the alcohol, is an equilibrium process that can yield a mixture of anomers and ring isomers.[2] While shorter reaction times tend to produce furanose forms, longer durations favor the more thermodynamically stable pyranose forms, typically the alpha anomer due to the anomeric effect.

Another critical tool in Fischer's arsenal was his use of phenylhydrazine to form highly crystalline osazones from sugars. This reaction was instrumental in elucidating the stereochemistry of various monosaccharides, including galactose, by allowing for their purification and characterization at a time when isolating pure sugars was a significant challenge.

Building upon Fischer's work, the Koenigs-Knorr reaction emerged as a powerful and widely used method for glycoside synthesis.[3][4] This substitution reaction utilizes a glycosyl halide (donor) and an alcohol (acceptor) in the presence of a promoter, typically a heavy metal salt like silver carbonate or cadmium carbonate, to form a glycosidic bond.[3][4] A key advantage of this method is its stereoselectivity, often yielding the β-anomer, particularly when a participating neighboring group is present at the C2 position of the glycosyl donor.[3][4]

Over the decades, the synthesis of galactopyranoside derivatives has evolved significantly, with the development of chemo-enzymatic methods and the creation of diverse compound libraries for high-throughput screening. These modern approaches have enabled the synthesis of a vast array of derivatives, including esters, thio-derivatives, and N-acyl compounds, each with unique biological properties and therapeutic potential.[5][6] For instance, libraries of aromatic beta-galactosides have been synthesized to identify selective and efficient inhibitors of galectins, a family of proteins implicated in cancer and inflammation.

Key Synthetic Methodologies: Experimental Protocols

The synthesis of galactopyranoside derivatives relies on a toolkit of classical and modern chemical reactions. Below are detailed methodologies for some of the most important synthetic transformations.

Fischer Glycosylation

The Fischer glycosylation is a classic method for the preparation of simple alkyl glycosides.

General Procedure:

-

A solution or suspension of the unprotected galactose is prepared in the desired alcohol, which also serves as the solvent.

-

A strong acid catalyst, such as hydrochloric acid or sulfuric acid, is added to the mixture.

-

The reaction is heated to reflux and monitored for the formation of the glycoside.

-

Upon completion, the reaction is cooled, and the acid catalyst is neutralized.

-

The solvent is removed under reduced pressure, and the resulting residue is purified, typically by column chromatography, to isolate the desired galactopyranoside.

Koenigs-Knorr Glycosylation

This method is a versatile tool for the stereoselective formation of glycosidic bonds.

General Procedure:

-

The glycosyl donor, a per-O-acetylated galactopyranosyl bromide, is prepared by treating penta-O-acetyl-β-D-galactopyranose with a solution of hydrogen bromide in acetic acid.

-

The glycosyl donor and the alcohol acceptor are dissolved in a suitable aprotic solvent, such as dichloromethane or toluene.

-

A promoter, such as silver(I) carbonate or cadmium carbonate, is added to the reaction mixture.

-

The reaction is stirred at room temperature or slightly elevated temperature, and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is filtered to remove the insoluble silver salts.

-

The filtrate is washed with aqueous sodium thiosulfate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

-

The acetyl protecting groups are removed by Zemplén deacetylation using a catalytic amount of sodium methoxide in methanol to yield the final galactopyranoside.

Synthesis of Galactopyranoside Esters

The esterification of galactopyranosides can be achieved through various methods, often targeting specific hydroxyl groups.

Direct Acylation for 6-O-Acyl Derivatives:

-

Methyl β-D-galactopyranoside is suspended in a dry solvent such as N,N-dimethylformamide (DMF) containing triethylamine.[5]

-

The mixture is cooled in an ice bath.[5]

-

The desired acyl chloride (e.g., myristoyl chloride) is added dropwise to the stirred suspension.[5]

-

The reaction is stirred at low temperature for several hours and then allowed to warm to room temperature overnight.[5]

-

The reaction mixture is then processed and purified to yield the 6-O-acyl galactopyranoside ester.[5]

Further Acylation to 2,3,4-tri-O-Acyl Derivatives:

-

The 6-O-acyl galactopyranoside is dissolved in a mixture of pyridine and an acylating agent (e.g., acetic anhydride, hexanoyl chloride).

-

A catalytic amount of 4-dimethylaminopyridine (DMAP) may be added.

-

The reaction is stirred at room temperature until completion, as monitored by TLC.

-

The reaction is quenched, and the product is extracted and purified by column chromatography.[6]

Synthesis of Thiogalactosides

Thiogalactosides are valuable tools in molecular biology, with Isopropyl β-D-1-thiogalactopyranoside (IPTG) being a prominent example.

A Method for IPTG Synthesis:

-

Step 1: Formation of S-tetraacetylgalactose isothiourea fluoride salt. Pentaacetylgalactose is dissolved in dichloromethane, and thiourea is added. Boron trifluoride etherate is then added, and the mixture is stirred at room temperature. The resulting white precipitate is filtered and recrystallized.[7]

-

Step 2: Synthesis of Isopropyl-β-D-thioacetylgalactoside. The isothiourea salt from the previous step is reacted with a reducing agent and then with isopropyl bromide.

-

Step 3: Deacetylation. The acetyl groups are removed using a base, such as sodium methoxide in methanol, to yield the final product, IPTG.[8]

Galactopyranoside Derivatives in Cellular Signaling

Galactopyranoside derivatives play crucial roles in a multitude of biological processes, primarily through their interactions with a family of β-galactoside-binding proteins known as galectins .[9] These interactions can modulate cell-cell and cell-matrix interactions, influencing processes such as cell adhesion, migration, proliferation, and apoptosis.[9]

The Galectin-1 Signaling Pathway and Apoptosis

Galectin-1 is a key regulator of immune responses, in part through its ability to induce apoptosis in activated T-cells.[6][10] The binding of galectin-1 to specific glycoproteins on the T-cell surface, such as CD45 and CD7, initiates a signaling cascade that culminates in programmed cell death.[3]

Caption: Galectin-1 induced T-cell apoptosis pathway.

This signaling cascade involves the activation of protein tyrosine kinases like p56lck and ZAP70, leading to the activation of downstream caspases, which are the executioners of apoptosis.[6][11]

The Multifaceted Role of Galectin-3 in Cellular Regulation

Galectin-3 is another well-studied member of the galectin family with diverse functions in both intracellular and extracellular compartments. It plays a significant role in inflammation, cell growth, and cancer progression.[12] Extracellularly, galectin-3 can cross-link cell surface glycoproteins, forming lattices that modulate receptor signaling.[13] Intracellularly, it can influence signaling pathways such as the Wnt/β-catenin and JAK-STAT pathways.[7][14]

Caption: Overview of Galectin-3 signaling pathways.

The interaction of galectin-3 with β-catenin and its role in the JAK-STAT pathway highlight its importance as a central regulator of cellular processes with implications for various diseases, including cancer and metabolic disorders.[7][14][15][16]

Quantitative Data on Galactopyranoside Derivative Interactions

The biological activity of galactopyranoside derivatives is often quantified by their binding affinities to target proteins or their ability to inhibit specific biological processes. The following table summarizes some of the reported quantitative data for various galactopyranoside derivatives.

| Derivative | Target | Assay | Value | Reference |

| Phenyl thio-β-D-galactopyranoside derivatives | Galectin-7 | Fluorescence Polarisation | Kd as low as 140 µM | |

| Methyl β-D-galactopyranoside | Galectin-7 | Fluorescence Polarisation | Kd = 4.8 mM | |

| Methyl β-D-galactopyranoside esters | SARS-CoV-2 main protease | In vitro antimicrobial testing | MIC values ranging from 0.352 to 0.703 mg/ml | [5] |

| 5-amino-5-deoxy-D-galactopyranose | α- and β-D-galactosidases | Enzyme inhibition | Ki values from 0.0007 to 8.2 µM |

Conclusion

From the foundational discoveries of Emil Fischer to the intricate details of their roles in cellular signaling, the study of galactopyranoside derivatives has blossomed into a vibrant and impactful field of research. The synthetic methodologies developed over the past century have provided researchers with a powerful arsenal to create novel derivatives with tailored biological activities. As our understanding of the "sugar code" of life deepens, so too will the opportunities to leverage the unique properties of galactopyranoside derivatives for the development of new therapeutics to combat a wide range of diseases. This guide has provided a comprehensive overview of the core principles and historical context that underpin this exciting area of science, offering a valuable resource for researchers and drug development professionals alike.

References

- 1. mdpi.com [mdpi.com]

- 2. Materials that harness and modulate the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The universe of galectin-binding partners and their functions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of tumor cell-induced T-cell apoptosis mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galectin-3 exerts cytokine-like regulatory actions through the JAK-STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Galactopyranoside Esters: Synthesis, Mechanism, In Vitro Antimicrobial Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycosylation, galectins and cellular signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Galectin-3 - Wikipedia [en.wikipedia.org]

- 13. Galectin-3 and the Glyco-Inflammatory Axis: A Missing Link to Residual Cardiovascular Risk in Coronary Artery Disease [mdpi.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. academic.oup.com [academic.oup.com]

- 16. Intracellular galectin interactions in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside from D-galactose

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a crucial and versatile building block in synthetic carbohydrate chemistry.[1] Its selectively protected structure, with a free primary hydroxyl group at the C-6 position and a methyl glycoside at the anomeric center, makes it an ideal glycosyl acceptor for the synthesis of complex oligosaccharides, glycoconjugates, and other galactose-containing molecules of biological or therapeutic interest. This document provides a detailed, step-by-step protocol for the synthesis of this compound starting from commercially available D-galactose. The synthetic strategy involves four main stages: Fischer glycosidation, selective protection of the C-6 primary alcohol, benzylation of the remaining secondary alcohols, and final deprotection.

Overall Synthetic Pathway:

The synthesis of this compound from D-galactose is achieved through a four-step sequence as illustrated below. This strategy ensures high regioselectivity and provides good overall yield.

Caption: Four-step synthetic route to the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl α-D-galactopyranoside (Fischer Glycosidation)

This procedure outlines the formation of the methyl glycoside from D-galactose using an acid catalyst in methanol. The Fischer glycosidation is an equilibrium process that, under thermodynamic control (longer reaction times), favors the formation of the more stable α-anomer for galactose.[2]

Methodology:

-

Suspend D-galactose in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a catalytic amount of a strong acid. An acidic resin like Amberlite IR-120 (H⁺ form) is preferred as it simplifies the workup procedure by allowing for easy removal by filtration.[3]

-

Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting D-galactose is fully consumed (typically 18-24 hours).

-

Cool the reaction mixture to room temperature. If using an acid resin, filter it off and wash thoroughly with methanol. If a soluble acid was used, neutralize the mixture by adding a base (e.g., sodium carbonate or pyridine) until the pH is neutral.

-

Concentrate the filtrate under reduced pressure to obtain a thick syrup.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ethanol or ethanol/diethyl ether) to yield pure Methyl α-D-galactopyranoside as a white crystalline solid.

| Parameter | Value |

| Reagent | Amount |

| D-Galactose | 20.0 g (111 mmol) |

| Anhydrous Methanol | 200 mL |

| Amberlite IR-120 (H⁺) | ~5 g |

| Conditions | |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 18-24 h |

| Outcome | |

| Typical Yield | 80-90% |

| Product | Methyl α-D-galactopyranoside |

| Appearance | White crystalline solid |

Step 2: Synthesis of Methyl 6-O-trityl-α-D-galactopyranoside (Selective Protection)

This step involves the regioselective protection of the primary hydroxyl group at the C-6 position using trityl chloride. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.

Methodology:

-

Dissolve Methyl α-D-galactopyranoside in anhydrous pyridine in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add trityl chloride in portions over 30 minutes, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.

-

Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of water.

-

Pour the mixture into ice-cold water and extract with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, wash successively with 1M HCl (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.

| Parameter | Value |

| Reagent | Amount |

| Methyl α-D-galactopyranoside | 10.0 g (51.5 mmol) |

| Anhydrous Pyridine | 100 mL |

| Trityl Chloride (TrCl) | 15.8 g (56.7 mmol, 1.1 eq) |

| Conditions | |

| Temperature | 0 °C to Room Temp. |

| Reaction Time | 12-16 h |

| Outcome | |

| Typical Yield | 85-95% |

| Product | Methyl 6-O-trityl-α-D-galactopyranoside |

| Appearance | White foam or solid |

Step 3: Synthesis of Methyl 2,3,4-Tri-O-benzyl-6-O-trityl-α-D-galactopyranoside (Benzylation)

This protocol describes the benzylation of the remaining free hydroxyl groups (C-2, C-3, C-4) via the Williamson ether synthesis.[4] Sodium hydride is used as a strong base to deprotonate the alcohols, which then react with benzyl bromide.

Methodology:

-

Dissolve the 6-O-trityl protected galactoside in anhydrous N,N-dimethylformamide (DMF) in a flame-dried, three-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice-salt bath.

-

Add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 1 hour to allow for complete deprotonation (hydrogen gas evolution will be observed).

-

Add benzyl bromide (BnBr) dropwise via a syringe, keeping the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-24 hours. Monitor by TLC until the starting material is consumed.

-

Cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of methanol to destroy excess NaH.

-

Dilute the mixture with ethyl acetate and wash with water and brine to remove DMF and salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the per-protected product.

| Parameter | Value |

| Reagent | Amount |